
SMI-4a
Overview
Description
SMI-4a is a potent, selective, cell-permeable, and ATP-competitive inhibitor of the Pim-1 kinase. Pim-1 kinase is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell cycle progression, apoptosis, and signal transduction. This compound has shown significant potential in inhibiting the growth of various cancer cell lines, making it a promising candidate for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
SMI-4a is synthesized through a series of chemical reactions involving the condensation of 3-(trifluoromethyl)benzaldehyde with thiazolidine-2,4-dione. The reaction is typically carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The resulting product is then purified through recrystallization or chromatography to obtain this compound in its pure form .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors and automated purification systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
SMI-4a undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction of this compound can lead to the formation of thiazolidine derivatives.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of this compound .
Scientific Research Applications
Chronic Myeloid Leukemia (CML)
In a study investigating the effects of SMI-4a on human CML cell lines (K562 and imatinib-resistant K562/G), it was found that this compound induces cell cycle arrest and apoptosis. The treatment with this compound led to a significant increase in cells arrested in the S phase while decreasing those in the G2/M phase. The study reported that this compound treatment resulted in increased expression of pro-apoptotic proteins (such as cleaved PARP and Bax) and decreased anti-apoptotic proteins (like Bcl-2) in a dose-dependent manner .
Non-Small Cell Lung Cancer (NSCLC)
Research demonstrated that this compound effectively inhibits the proliferation of NSCLC cell lines (A549 and Ltep-a-2) both in vitro and in vivo. The compound induced apoptosis and blocked cell cycle progression at the G2/M phase by downregulating key signaling pathways, including PI3K/AKT/mTOR. In mouse models, this compound significantly suppressed tumor growth in a dose-dependent manner .
Melanoma
In melanoma cell lines (A375 and G361), this compound was shown to induce apoptosis and autophagy through inhibition of the PI3K/AKT/mTOR signaling pathway. The treatment resulted in a marked increase in apoptotic cells compared to controls, indicating its potential as an anti-cancer agent .
Acute Hepatitis
This compound has been investigated for its protective effects against concanavalin A-induced acute hepatitis. The compound was found to significantly reduce inflammatory cytokines (IL-6, IL-1β, TNF-α) and inhibit immune cell infiltration in liver tissues. This suggests that this compound may have therapeutic potential in managing inflammatory liver diseases .
Data Tables
Case Studies
Case Study 1: Chronic Myeloid Leukemia
A study demonstrated that treatment with 80 µM this compound for 48 hours significantly decreased the proportion of cells in the G2/M phase from 5.57% to 0.43%, while increasing the S phase from 51.66% to 62.57%. This indicates a clear mechanism by which this compound exerts its anti-proliferative effects through cell cycle modulation .
Case Study 2: Non-Small Cell Lung Cancer
In vivo experiments showed that mice treated with varying doses of this compound exhibited reduced tumor growth rates compared to controls, confirming its efficacy as an anti-tumor agent .
Case Study 3: Melanoma
In melanoma studies, this compound treatment led to increased apoptosis rates and enhanced autophagic activity, highlighting its dual mechanism of action against cancer cells .
Mechanism of Action
SMI-4a exerts its effects by selectively inhibiting the activity of Pim-1 kinase. Pim-1 kinase is involved in various cellular processes, including cell cycle progression, apoptosis, and signal transduction. By inhibiting Pim-1 kinase, this compound disrupts these processes, leading to cell cycle arrest and apoptosis in cancer cells. The inhibition of Pim-1 kinase also affects downstream signaling pathways, such as the PI3K/AKT/mTOR pathway, further contributing to its anti-cancer effects .
Comparison with Similar Compounds
SMI-4a is unique in its high selectivity and potency as a Pim-1 kinase inhibitor. Similar compounds include:
AZD1208: Another potent Pim kinase inhibitor with similar anti-cancer properties.
SGI-1776: A Pim kinase inhibitor that also targets other kinases, making it less selective than this compound.
TP-3654: A selective Pim kinase inhibitor with potential therapeutic applications in cancer treatment .
This compound stands out due to its high selectivity for Pim-1 kinase and its ability to induce apoptosis and cell cycle arrest in a wide range of cancer cell lines .
Biological Activity
SMI-4a is a selective small molecule inhibitor of Pim kinases, particularly Pim-1, which has been extensively studied for its potential therapeutic applications in oncology and inflammatory diseases. This article summarizes the biological activity of this compound, highlighting its mechanisms of action, effects on various cell lines, and relevant case studies.
This compound exerts its biological effects primarily through the inhibition of Pim kinases, which play critical roles in cell proliferation, survival, and apoptosis. The compound induces cell cycle arrest and apoptosis in various cancer cell lines by modulating key signaling pathways.
Key Mechanisms:
- Cell Cycle Arrest: this compound induces G1 phase cell-cycle arrest by increasing the levels of p27^Kip1, a cyclin-dependent kinase inhibitor that prevents progression into the S phase. In studies involving leukemic cells, treatment with this compound led to significant increases in G1 phase populations (from 44.3% to 68.4% in specific cell lines) and a corresponding decrease in S-phase cells .
- Induction of Apoptosis: The compound triggers apoptosis through mitochondrial pathways, evidenced by increased caspase activity and downregulation of anti-apoptotic proteins such as Bcl-2 . In melanoma cells (A375 and G361), this compound treatment resulted in a marked increase in apoptosis rates (157 vs. 46 for A375 cells) compared to controls .
- Inhibition of mTOR Pathway: this compound inhibits the mTORC1 signaling pathway, leading to decreased phosphorylation of downstream targets like p70 S6K and 4E-BP1. This inhibition is crucial for reducing cell growth and proliferation in cancer models .
Effects on Cancer Cell Lines
This compound has demonstrated potent anti-cancer activity across various types of cancer:
Cancer Type | Cell Line | IC50 (μM) | Effect |
---|---|---|---|
Acute Leukemia | Jurkat | Not specified | Induces G1 arrest and apoptosis |
Non-Small Cell Lung Cancer | A549 | 80 | Suppresses proliferation and induces apoptosis |
Melanoma | A375 | Not specified | Induces autophagy and apoptosis |
Chronic Myeloid Leukemia | K562 | Not specified | Enhances GSK3 activity leading to tumor inhibition |
Case Studies
- Acute Hepatitis Model: In a study investigating acute hepatitis induced by concanavalin A (ConA), this compound was shown to suppress PIM1 expression and reduce inflammatory cytokine production (IL-6, IL-1β, TNF-α) in liver tissues. The treatment significantly decreased the number of immune cells (T cells, neutrophils) infiltrating the liver, suggesting a protective role against liver damage .
- Non-Small Cell Lung Cancer (NSCLC): In vivo experiments demonstrated that this compound effectively suppressed tumor growth in mouse models with NSCLC. The compound inhibited tumor proliferation by blocking the PI3K/AKT/mTOR pathway, leading to reduced phosphorylation levels of key proteins involved in cell survival and growth .
- Chronic Myeloid Leukemia: Research indicated that this compound enhances the activity of glycogen synthase kinase 3 (GSK3), contributing to its anti-tumor effects in chronic myeloid leukemia cells .
Q & A
Q. What molecular mechanisms underlie SMI-4a's antitumor effects, and how can they be experimentally validated?
Basic Research Question
this compound primarily inhibits PIM-1 kinase, leading to downstream modulation of pathways such as PI3K/AKT/mTOR, AMPK activation, and suppression of β-catenin/Wnt signaling . To validate these mechanisms:
- Western Blotting : Measure phosphorylation levels of PI3K, AKT, mTOR, and GSK-3β in treated vs. untreated cells (e.g., 80 µM this compound for 48 hours) .
- Immunofluorescence/Flow Cytometry : Track β-catenin nuclear translocation and apoptosis markers (e.g., Bax/Bcl-2 ratio, cleaved PARP) .
- Functional Assays : Use siRNA knockdown of PIM-1 to confirm target specificity .
Q. What in vitro models and assays are optimal for studying this compound's dose-dependent effects on apoptosis?
Basic Research Question
Common models include chronic myeloid leukemia (K562, K562/G) and non-small cell lung cancer (A549, Ltep-a-2) cell lines . Key assays:
- Annexin V/PI Staining : Quantify apoptosis via flow cytometry after 24–48 hours of treatment (e.g., 20–80 µM this compound) .
- Hoechst 33342 Staining : Visualize nuclear condensation using fluorescence microscopy .
- Colony Formation Assay : Assess long-term proliferation inhibition at sublethal doses (e.g., 40 µM) .
Q. How should researchers address discrepancies in this compound-induced cell cycle arrest across studies?
Advanced Research Question
Contradictory findings (e.g., G1 vs. S-phase arrest) may arise from cell type-specific responses or experimental conditions . Methodological recommendations:
- Standardize Conditions : Use synchronized cell populations and consistent treatment durations.
- Multi-Parameter Flow Cytometry : Combine propidium iodide (PI) staining with cyclin-specific antibodies (e.g., cyclin D1 for G1, cyclin A2 for S-phase) .
- Validate with qPCR/Western Blot : Measure cell cycle regulators (p27Kip1, CDK2) to identify context-dependent pathways .
Q. What strategies enhance this compound's efficacy in overcoming drug resistance?
Advanced Research Question
- Resistant Cell Lines : Compare parental (K562) and drug-resistant (K562/G) cells to identify resistance mechanisms (e.g., altered kinase signaling) .
- Combination Therapy : Pair this compound with autophagy inhibitors (e.g., chloroquine) to block cytoprotective pathways; assess synergy via Chou-Talalay analysis .
- In Vivo Validation : Use xenograft models with resistant tumors, monitoring tumor volume and survival rates post-treatment (e.g., 25 mg/kg this compound, 5x/week) .
Q. How can researchers design robust dose-response experiments for this compound?
Basic Research Question
- Dose Range : Test 0–80 µM (in vitro) and 10–50 mg/kg (in vivo) based on prior IC50 data .
- Time-Course Analysis : Collect data at 24, 48, and 72 hours to capture dynamic effects.
- Statistical Rigor : Use ANOVA with post-hoc Tukey tests for multi-group comparisons; report SEM error bars .
Q. What in vivo parameters are critical for evaluating this compound's therapeutic potential?
Basic Research Question
- Tumor Volume/Weight : Measure weekly in xenograft models .
- Survival Analysis : Track median survival time and Kaplan-Meier curves.
- Biomarker Profiling : Post-euthanasia, analyze tumor tissues for PIM-1, p-AKT, and apoptosis markers via IHC/Western blot .
Q. How can autophagy modulation influence this compound's therapeutic outcomes?
Advanced Research Question
this compound induces protective autophagy in melanoma; inhibiting autophagy (e.g., with 3-MA or chloroquine) enhances apoptosis . Methodological steps:
- LC3-II/P62 Detection : Use Western blot to monitor autophagic flux.
- TEM Imaging : Visualize autophagosome formation in treated cells.
- In Vivo Coadministration : Test combinations in murine models, comparing tumor regression rates .
Q. What statistical and reporting standards are essential for this compound studies?
Basic Research Question
- Data Presentation : Include raw data tables in appendices and processed data (mean ± SEM) in figures .
- Reproducibility : Detail cell culture conditions, this compound solubility (e.g., DMSO stock), and equipment settings .
- Ethical Reporting : Disclose conflicts of interest and validate animal study protocols .
Properties
IUPAC Name |
(5Z)-5-[[3-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO2S/c12-11(13,14)7-3-1-2-6(4-7)5-8-9(16)15-10(17)18-8/h1-5H,(H,15,16,17)/b8-5- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGJLOFCOEOHFKQ-YVMONPNESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C=C2C(=O)NC(=O)S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)/C=C\2/C(=O)NC(=O)S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
438190-29-5 | |
Record name | 438190-29-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.